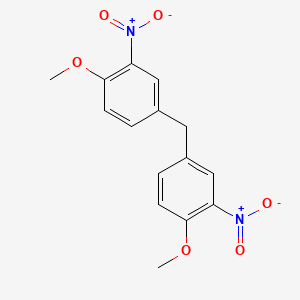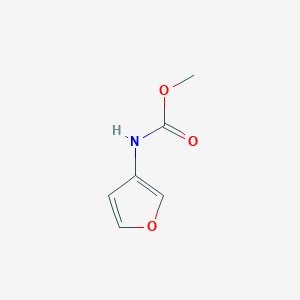
methyl N-(furan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(furan-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl N-(furan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Furan-3-ylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate and solid catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Methyl N-(furan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylamine derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(furan-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of methyl N-(furan-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The furan ring and carbamate group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl carbamate: Lacks the furan ring, making it less specific in its biological interactions.
Furan-3-ylamine:
N-aryl carbamates: Similar in structure but with different aromatic groups, leading to variations in their chemical and biological properties.
Uniqueness: Methyl N-(furan-3-yl)carbamate is unique due to the presence of both the furan ring and the carbamate group, which confer specific reactivity and bioactivity. This combination makes it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
methyl N-(furan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)7-5-2-3-10-4-5/h2-4H,1H3,(H,7,8) |
Clave InChI |
DCTSNXNLHMHQMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


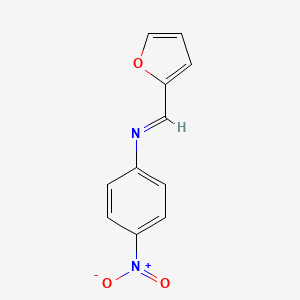


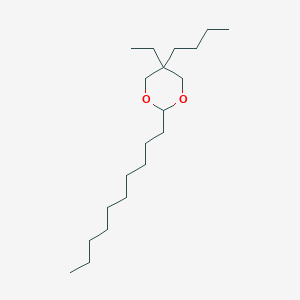
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)

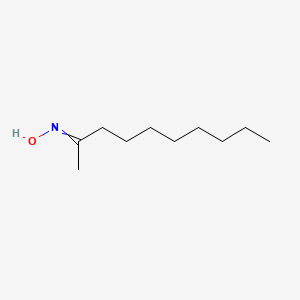

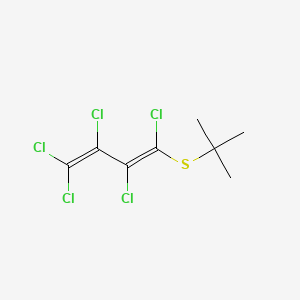


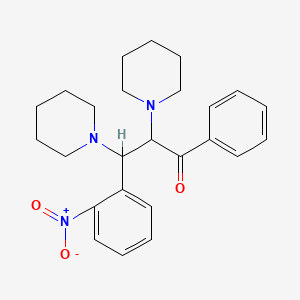
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
